3-Methylphenylzinc iodide
Overview
Description
3-Methylphenylzinc iodide, also known as m-tolylzinc (II) iodide, is an organozinc compound with the molecular formula C7H7IZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and versatility.
Preparation Methods
3-Methylphenylzinc iodide can be synthesized through several methods. One common synthetic route involves the reaction of 3-iodotoluene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference . The general reaction is as follows:
3-Iodotoluene+Zinc→3-Methylphenylzinc iodide
In industrial settings, the production of this compound may involve more scalable methods, but the fundamental reaction principles remain similar.
Chemical Reactions Analysis
3-Methylphenylzinc iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can participate in reduction reactions, often yielding hydrocarbons.
Substitution: this compound is frequently used in substitution reactions, where it acts as a nucleophile, replacing halides or other leaving groups in organic molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methylphenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the modification of biomolecules for research purposes.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylphenylzinc iodide involves its ability to act as a nucleophile in various chemical reactions. The zinc atom in the compound coordinates with the organic moiety, enhancing its reactivity towards electrophiles. This coordination facilitates the transfer of the organic group to the target molecule, resulting in the desired chemical transformation.
Comparison with Similar Compounds
3-Methylphenylzinc iodide can be compared with other organozinc compounds such as phenylzinc iodide and 4-methylphenylzinc iodide. While all these compounds share similar reactivity patterns, this compound is unique due to the position of the methyl group on the benzene ring, which can influence its steric and electronic properties. This uniqueness makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.
Similar compounds include:
- Phenylzinc iodide
- 4-Methylphenylzinc iodide
- 2-Methylphenylzinc iodide
These compounds share the general reactivity of organozinc reagents but differ in their specific applications and reactivity profiles due to the position and nature of substituents on the aromatic ring.
Properties
IUPAC Name |
iodozinc(1+);methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDZNGFKUKUHTR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C[C-]=C1.[Zn+]I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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